BenchChemオンラインストアへようこそ!

Pomalidomide-6-O-CH3

PROTAC synthesis Chemical biology Conjugation chemistry

Pomalidomide-6-O-CH3 is a critical chemical biology tool for PROTAC synthesis, featuring a methoxy (-OCH3) group at the 6-position of the isoindolinone ring. This functionalization serves as a conjugation handle for linker attachment, enabling the creation of heterobifunctional degraders. It is not a substitute for therapeutic pomalidomide and is solely intended as a synthetic intermediate for targeted protein degradation research.

Molecular Formula C14H13N3O5
Molecular Weight 303.27 g/mol
Cat. No. B8459033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-6-O-CH3
Molecular FormulaC14H13N3O5
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)N)C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C14H13N3O5/c1-22-6-4-7-11(8(15)5-6)14(21)17(13(7)20)9-2-3-10(18)16-12(9)19/h4-5,9H,2-3,15H2,1H3,(H,16,18,19)
InChIKeyUJHUIUOWOMMKOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-6-O-CH3: A Functionalized Cereblon Ligand for PROTAC Development and Targeted Protein Degradation


Pomalidomide-6-O-CH3 (CAS: 1547163-08-5) is a functionalized derivative of the third-generation immunomodulatory drug (IMiD) pomalidomide, specifically engineered for targeted protein degradation (TPD) applications . This compound retains the core phthalimide and glutarimide moieties required for binding to cereblon (CRBN), a substrate receptor of the CRL4^CRBN E3 ubiquitin ligase complex, but incorporates a methoxy (-OCH3) group at the 6-position of the isoindolinone ring system [1]. Unlike the parent drug pomalidomide, which is clinically approved for the treatment of multiple myeloma, Pomalidomide-6-O-CH3 is not intended for direct therapeutic use but serves as a critical chemical biology tool and building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glue degraders .

Why Pomalidomide-6-O-CH3 Cannot Be Interchanged with Pomalidomide or Other IMiDs in Research


In the context of scientific research and procurement, Pomalidomide-6-O-CH3 is not a generic substitute for pomalidomide or other immunomodulatory drugs (IMiDs). Its primary differentiation lies in its intended application as a synthetic intermediate for creating heterobifunctional degraders, rather than as a direct pharmacologic agent . While pomalidomide is optimized for systemic bioavailability and therapeutic efficacy against multiple myeloma, Pomalidomide-6-O-CH3 is specifically functionalized at the 6-position to serve as a conjugation handle for linker attachment in PROTAC synthesis . Substituting Pomalidomide-6-O-CH3 with unmodified pomalidomide in a PROTAC synthesis scheme would be chemically infeasible, as the latter lacks the necessary reactive moiety for conjugation. Conversely, using Pomalidomide-6-O-CH3 as a direct drug candidate would be inappropriate due to its uncharacterized pharmacokinetic and pharmacodynamic profile in vivo. The narrow structure-activity relationship (SAR) of CRBN-binding ligands further underscores that even minor modifications at the 6-position can profoundly alter binding affinity, neo-substrate degradation profiles, and downstream biological effects .

Quantitative Differentiation of Pomalidomide-6-O-CH3: Evidence-Based Selection Criteria


Functionalization for PROTAC Synthesis: Conjugation Handle vs. Unmodified Pomalidomide

The defining differentiator of Pomalidomide-6-O-CH3 is the presence of a methoxy (-OCH3) group at the 6-position, which serves as a synthetic handle for further functionalization via linker attachment . In contrast, unmodified pomalidomide lacks this reactive moiety and cannot be directly conjugated to a linker for PROTAC assembly [1]. This structural modification enables the compound to act as an E3 ligase ligand in the synthesis of heterobifunctional degraders, whereas pomalidomide is a terminal drug molecule .

PROTAC synthesis Chemical biology Conjugation chemistry

Physicochemical Property Differentiation: LogP and Solubility Profile vs. Parent Pomalidomide

The introduction of the 6-O-methyl group alters the physicochemical profile of the compound compared to the parent pomalidomide. Pomalidomide-6-O-CH3 exhibits a calculated LogP value of 0.2 , indicating increased lipophilicity relative to pomalidomide, which has a LogP of -0.5 [1]. This difference in lipophilicity can impact solubility, membrane permeability, and the overall drug-likeness of the final PROTAC construct.

Physicochemical properties Drug-likeness PROTAC optimization

Molecular Weight and Heavy Atom Count: Impact on PROTAC Rule-of-Five Compliance

As a building block for PROTACs, the molecular weight (MW) and heavy atom count of the E3 ligase ligand are critical parameters for overall degrader design. Pomalidomide-6-O-CH3 has a MW of 303.27 g/mol and 22 heavy atoms . This is slightly higher than pomalidomide (MW = 273.24 g/mol, 20 heavy atoms) [1], a consequence of the added methyl group. While this difference is small, it contributes to the overall molecular weight of the final PROTAC, which is often a limiting factor for oral bioavailability and cell permeability.

PROTAC design Drug-likeness Rule of Five

Impact of 6-Position Substitution on CRBN Binding: Class-Level SAR Inference

Structure-activity relationship (SAR) studies on IMiD analogues reveal that modifications at the 6-position of the isoindolinone ring can significantly impact binding affinity to cereblon (CRBN). A 2018 study by Burslem et al. demonstrated that while a narrow SAR exists for CRBN binding among IMiD analogues, specific modifications can retain or modulate affinity . Direct binding data for Pomalidomide-6-O-CH3 is not available in the public domain; however, the presence of a methoxy group at the 6-position is expected to alter the compound's interaction with CRBN compared to the unsubstituted parent, potentially affecting ternary complex formation and neo-substrate degradation profiles.

Structure-Activity Relationship Cereblon binding IMiD analogues

Optimal Use Cases for Pomalidomide-6-O-CH3 in Drug Discovery and Chemical Biology


Synthesis of PROTACs Targeting Novel Proteins of Interest (POIs)

Pomalidomide-6-O-CH3 is a key reagent for the de novo synthesis of PROTACs. Its primary application is as the CRBN-recruiting E3 ligase ligand, where it is conjugated via its 6-methoxy group to a linker and subsequently to a ligand for a target protein . This enables the creation of heterobifunctional molecules that induce proximity between the target protein and the E3 ligase, leading to ubiquitination and proteasomal degradation of the target .

Structure-Activity Relationship (SAR) Studies of CRBN Ligands

As a 6-substituted analogue of pomalidomide, this compound can be used as a reference or tool compound in SAR studies aimed at understanding the impact of modifications at the 6-position on CRBN binding, neo-substrate recruitment, and degradation efficiency . Comparing its properties with other derivatives (e.g., Pomalidomide-6-OH) can help elucidate the role of this position in molecular glue and PROTAC activity.

Development of Molecular Glue Degraders

While Pomalidomide-6-O-CH3 is primarily a PROTAC building block, its core structure retains the molecular glue properties of pomalidomide. It can be used as a scaffold for further chemical optimization to identify novel molecular glues that induce the degradation of specific neo-substrates . The 6-methoxy group may influence the binding landscape and neo-substrate selectivity.

Chemical Probe Synthesis for Target Validation

In target validation studies, Pomalidomide-6-O-CH3 can be incorporated into a chemical probe to rapidly and reversibly degrade a target protein in cellular models, allowing researchers to study the functional consequences of target loss . This is a powerful alternative to genetic knockdown or knockout techniques.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-6-O-CH3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.